Rhodium;triphenylphosphanium;chloride
Description
Historical Context of Rhodium-Phosphine-Chloride Complexes in Homogeneous Catalysis
The journey of rhodium-phosphine-chloride complexes into prominence began with the discovery of Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) or [RhCl(PPh₃)₃]. nih.gov This compound was a trailblazer in the field of homogeneous catalysis, particularly for the hydrogenation of olefins. nih.gov Its introduction paved the way for the development of a multitude of other hydrofunctionalization reactions, such as alkene hydroformylation, hydroboration, and hydrosilylation. nih.gov The success of Wilkinson's catalyst spurred extensive research into other rhodium-phosphine complexes, establishing them as a cornerstone of homogeneous catalysis. nih.gov The ability to tune the electronic and steric properties of the phosphine (B1218219) ligands has been a key driver in the synthesis of a vast array of rhodium catalysts with tailored activities and selectivities for specific chemical transformations. nih.gov
Significance of Rhodium;triphenylphosphanium;chloride and its Analogs in Modern Organometallic Chemistry
The significance of tris(triphenylphosphine)rhodium(I) chloride and its analogues in modern organometallic chemistry is extensive. These complexes are crucial as homogeneous catalysts for a wide range of organic reactions. wikipedia.org Organorhodium compounds, in general, are vital catalysts in industrial processes like olefin hydroformylation, hydrogenation, and isomerization. wikipedia.org
Tris(triphenylphosphine)rhodium(I) chloride, specifically, is a powerful catalyst for various organic syntheses, including hydrogenation and carbon-carbon bond-forming reactions like the Suzuki and Heck reactions. chemimpex.com Its high turnover number and ease of use make it a preferred choice in both academic laboratories and industrial settings. chemimpex.com The unique structure, with its three triphenylphosphine (B44618) ligands, enhances its stability and reactivity, making it an invaluable tool for chemists. chemimpex.com Furthermore, it serves as a key reagent in the synthesis of other organometallic compounds, enabling the development of novel materials with specific properties. chemimpex.com
An important analogue, Bis(triphenylphosphine)rhodium carbonyl chloride, [RhCl(CO)(PPh₃)₂], is a square planar complex and a versatile homogeneous catalyst in its own right. wikipedia.org It is a precursor to tris(triphenylphosphine)rhodium carbonyl hydride, a critical catalyst for hydroformylation. wikipedia.org
Research Trajectories and Academic Relevance of this compound
Current research continues to explore the vast potential of rhodium-triphenylphosphine-chloride complexes. Academic interest remains high due to their catalytic versatility. nih.gov Researchers are actively developing new rhodium complexes with modified phosphine ligands to achieve even greater efficiency and selectivity in chemical reactions. nih.gov
Recent studies have demonstrated the use of tris(triphenylphosphine)rhodium(I) chloride as a catalyst for the efficient cross-coupling of activated alkenyl tosylates with arylboronic acids. samaterials.com It has also been employed to catalyze the cleavage of allyl phenolic ethers to phenols. samaterials.com The ongoing exploration of its catalytic capabilities extends to its use in chemoselective allylic alkylations, stoichiometric activation of Si-H bonds, hydrosilylations, and the polymerization of diorganostannanes. sigmaaldrich.com
Furthermore, research into rhodium(III)-triphenylphosphine complexes has shown potential in medicinal chemistry, with some complexes exhibiting antiproliferative activity against cancer cells. nih.gov The synthesis and characterization of new rhodium and iridium complexes with various phosphine ligands, including tribenzylphosphine, continue to be an active area of investigation, providing deeper insights into their structural and reactive properties. researchgate.net
Scope and Structural Framework of the Present Research Outline
Data Tables
Table 1: Properties of Tris(triphenylphosphine)rhodium(I) Chloride
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₅ClP₃Rh | scbt.com |
| Molecular Weight | 925.22 g/mol | alphachemika.coscbt.com |
| Appearance | Reddish-brown to purple crystalline powder | cymitquimica.comalphachemika.co |
| CAS Number | 14694-95-2 | samaterials.comscbt.com |
| Melting Point | 245 °C | alphachemika.co |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and toluene | cymitquimica.com |
Table 2: Catalytic Applications of Tris(triphenylphosphine)rhodium(I) Chloride
| Reaction Type | Description | Reference |
| Hydrogenation | Homogeneous catalyst for the hydrogenation of unsaturated substrates, particularly olefins. | cymitquimica.comnih.gov |
| Cross-Coupling Reactions | Catalyst for Suzuki and Heck reactions, forming carbon-carbon bonds. | chemimpex.com |
| Allylic Alkylations | Used for chemoselective allylic alkylations. | sigmaaldrich.com |
| Hydrosilylation | Facilitates the addition of Si-H bonds across double or triple bonds. | sigmaaldrich.com |
| Hydroformylation | Precursor for catalysts used in the hydroformylation of alkenes to aldehydes. | wikipedia.org |
| Cleavage of Ethers | Catalyzes the cleavage of allyl phenolic ethers to phenols. | samaterials.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
rhodium;triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.ClH.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMXKEODJGCCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClPRh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of Rhodium;triphenylphosphanium;chloride
Electronic Structure and Bonding in Rhodium-Phosphine-Chloride Frameworks
The coordination chemistry of rhodium;triphenylphosphanium;chloride is defined by its unique electronic and structural characteristics. The central rhodium atom is in the +1 oxidation state, possessing a d⁸ electron configuration. wikipedia.orgnumberanalytics.com This configuration is typical for square planar complexes, and indeed, single-crystal X-ray diffraction confirms that the compound adopts a slightly distorted square planar geometry. wikipedia.orgvedantu.com
From the perspective of the 18-electron rule, the complex is considered coordinatively unsaturated. The three triphenylphosphine (B44618) (PPh3) ligands and the one chloride ligand each contribute two electrons, resulting in a total of 16 valence electrons around the rhodium center. wikipedia.org This electron deficiency makes the complex susceptible to binding with substrates like alkenes and dihydrogen, which is fundamental to its catalytic activity. wikipedia.org In contrast, the analogous iridium complex, IrCl(PPh3)3, undergoes cyclometalation to form a coordinatively saturated and catalytically inactive 18-electron Ir(III) complex. wikipedia.org
Table 1: Electronic and Structural Properties of [RhCl(PPh3)3]
| Property | Description | Reference(s) |
| Chemical Formula | C₅₄H₄₅ClP₃Rh | wikipedia.org |
| Central Metal Ion | Rhodium (Rh) | doubtnut.com |
| Oxidation State of Rh | +1 | adichemistry.com |
| Electron Configuration | d⁸ | wikipedia.orgnumberanalytics.com |
| Total Valence Electrons | 16 | wikipedia.org |
| Coordination Geometry | Square Planar (slightly distorted) | wikipedia.orgvedantu.comnumberanalytics.com |
| Hybridization | dsp² | vedantu.comadichemistry.comdoubtnut.com |
| Magnetic Properties | Diamagnetic | adichemistry.com |
Stereochemical Aspects and Isomerism of this compound Derivatives
The parent complex, [RhCl(PPh3)3], in its solid-state square planar structure, does not exhibit geometrical or optical isomerism due to the presence of three identical phosphine (B1218219) ligands. wikipedia.orginfinitylearn.com However, the stereochemistry of its derivatives and its role in stereoselective reactions are significant.
Hydrogenation reactions catalyzed by Wilkinson's catalyst are known to be stereospecific, proceeding via a syn-addition mechanism. adichemistry.comyoutube.com This means that when a substrate like an alkyne is hydrogenated, the two hydrogen atoms add to the same face of the multiple bond, resulting in the formation of a cis-alkene. slideshare.net Similarly, the deuteration of maleic acid yields the meso compound, while fumaric acid gives a racemic mixture, demonstrating the diastereoselective nature of the reaction. adichemistry.com
Isomerism becomes relevant when considering derivatives of the catalyst. In solution, particularly in benzene (B151609), [RhCl(PPh3)3] can lose a phosphine ligand to form a poorly soluble, red-colored dimer, [RhCl(PPh3)2]2. wikipedia.orgchemeurope.com This transformation highlights the lability of the phosphine ligands. Furthermore, reactions involving the substitution of the triphenylphosphine ligands can lead to various isomers. For instance, the reaction with pyridine (B92270) can yield complexes of the type [RhCl(py)x(PPh3)3–x] (where x = 1 or 2), which can exist as different isomers. researchgate.netrsc.org Similarly, doping a catalytic reaction with a cationic phosphine/phosphonium (B103445) ligand can lead to the formation of species with cis and trans isomers, which can be identified using techniques like electrospray ionization mass spectrometry. uvic.ca
Ligand Dissociation and Association Equilibria in this compound Systems
The catalytic activity of Wilkinson's catalyst is predicated on a series of ligand dissociation and association equilibria. The complex itself, [RhCl(PPh3)3], is considered a pre-catalyst that must first be activated. adichemistry.com This activation step involves the dissociation of one or two triphenylphosphine (PPh3) ligands to generate highly reactive 14-electron or 12-electron species, respectively. wikipedia.orgnumberanalytics.combyjus.com This creates a vacant coordination site on the rhodium center, which is essential for the subsequent steps of the catalytic cycle. numberanalytics.comnumberanalytics.com
The primary dissociation equilibrium in solution is: [RhCl(PPh3)3] ⇌ [RhCl(PPh3)2] + PPh3 rsc.org
Spectrophotometric studies have determined the equilibrium constant for this dissociation in a benzene solution at 25°C to be approximately 1.4 x 10⁻⁴ M. rsc.org The rate of catalytic reactions, such as hydrogenation, is often observed to decrease upon the addition of excess PPh3, which supports the notion that ligand dissociation is a critical initial step. adichemistry.com
The lability of the PPh3 ligands is further demonstrated by the catalyst's association reactions with other molecules. wikipedia.orgchemeurope.com For example, it readily reacts with carbon monoxide to form the more stable, square planar complex trans-[RhCl(CO)(PPh3)2], which is structurally analogous to Vaska's complex. wikipedia.orgchemeurope.com This reaction can also occur with aldehydes, where the catalyst abstracts a carbonyl group. vedantu.comchemeurope.com Similarly, dissolution in pyridine leads to the replacement of phosphine ligands by pyridine molecules, forming new complexes and highlighting the dynamic equilibria present in solution. researchgate.netrsc.org
Table 2: Ligand Dissociation and Association Equilibria
| Reaction Type | Equilibrium/Reaction | Significance | Reference(s) |
| Phosphine Dissociation | [RhCl(PPh₃)₃] ⇌ [RhCl(PPh₃)₂] + PPh₃ | Generates the catalytically active 14-electron species. | numberanalytics.comadichemistry.comrsc.org |
| Dimerization | 2 [RhCl(PPh₃)₃] ⇌ [RhCl(PPh₃)₂]₂ + 2 PPh₃ | Demonstrates lability of PPh₃ ligands in benzene solution. | wikipedia.orgchemeurope.com |
| CO Association | [RhCl(PPh₃)₃] + CO → trans-[RhCl(CO)(PPh₃)₂] + PPh₃ | Forms a stable carbonyl complex, can lead to catalyst deactivation. | wikipedia.orgchemeurope.com |
| Pyridine Association | [RhCl(PPh₃)₃] + x py → [RhCl(py)ₓ(PPh₃)₃₋ₓ] + x PPh₃ | Shows ligand exchange with solvent or other coordinating species. | researchgate.netrsc.org |
Reactivity and Stability Profiles of this compound Under Catalytic Conditions
Wilkinson's catalyst is renowned for its high activity and selectivity in hydrogenation reactions under mild conditions, typically at room temperature and atmospheric pressure. numberanalytics.comfiveable.menumberanalytics.com It is particularly effective for the selective reduction of alkenes and alkynes without affecting many other functional groups such as C=O, C≡N, NO₂, and aryl groups. adichemistry.comyoutube.com
The reactivity of the catalyst is highly dependent on the steric environment of the substrate. youtube.com It exhibits significant selectivity, as summarized in the table below.
Table 3: Selectivity Profile of Wilkinson's Catalyst in Hydrogenation
| Substrate Feature | Reactivity Trend | Explanation | Reference(s) |
| Alkene Substitution | Less substituted > More substituted | Steric hindrance prevents access to the catalytic center. | youtube.comslideshare.netyoutube.com |
| Alkene Geometry | Cis > Trans | Trans alkenes are sterically more hindered. | youtube.com |
| Diene Type | Isolated > Conjugated | Isolated double bonds are more readily accessible. | youtube.comyoutube.com |
| Double Bond Position | Exocyclic > Endocyclic | Endocyclic double bonds are generally more sterically crowded. | youtube.com |
| Unsaturation Type | Terminal Alkyne > Terminal Alkene | Alkynes coordinate more strongly to the rhodium center. | youtube.comslideshare.net |
Despite its utility, the catalyst has stability limitations. It is sensitive to air and must be handled under an inert atmosphere to prevent oxidation. numberanalytics.com Its stability is also compromised under certain catalytic conditions. For instance, sterically unhindered aldehydes can undergo decarbonylation, a process where the catalyst abstracts the CO group to form the very stable [RhCl(CO)(PPh3)2]. youtube.com This process is often stoichiometric and renders the catalyst inactive for hydrogenation. youtube.com Similarly, strong π-acceptor substrates like ethylene (B1197577) can bind too strongly to the rhodium center, acting as poisons and inhibiting the catalytic cycle. adichemistry.com
Strategies for Heterogenization and Immobilization of this compound Catalysts
While Wilkinson's catalyst is a premier example of a homogeneous catalyst, its separation from the reaction products can be difficult and costly, limiting its large-scale industrial application. To overcome this, significant research has focused on the heterogenization of the catalyst, which involves anchoring it to an insoluble solid support. numberanalytics.com This approach aims to combine the high activity and selectivity of a homogeneous catalyst with the ease of recovery and reusability of a heterogeneous one. numberanalytics.comkb.se
Several strategies for immobilization have been developed:
Covalent Grafting: This is a common method where the catalyst is chemically bonded to a support. nih.gov This can be achieved by synthesizing a modified triphenylphosphine ligand that contains a functional group capable of forming a covalent bond with the support material. For example, a phosphine ligand with a siloxane tether can be grafted onto silica (B1680970) (SiO₂) or mesoporous materials like SBA-15. rsc.orgnih.gov
Polymer Supports: The catalyst can be immobilized on polymer beads, such as styrene-divinylbenzene copolymers. berkeley.edu This is often achieved by polymerizing a monomer that already contains a phosphine ligand. nih.gov
Ionic Liquid Supports: The Supported Ionic Liquid Phase (SILP) technique involves depositing a thin film of an ionic liquid containing the dissolved homogeneous catalyst onto a porous solid support. nih.gov
Non-covalent Adsorption: This involves the physical adsorption of the catalyst onto the surface of a support material, though this can often lead to leaching of the catalyst into the solution.
The ideal immobilization strategy should anchor the catalyst firmly without significantly altering its chemical characteristics or the catalytic mechanism. berkeley.edu Studies using immobilized Wilkinson's catalyst have shown high activity and selectivity in reactions like the transfer hydrogenation of carbonyl compounds and the hydrogenation of alkenes. kb.sersc.org Furthermore, these heterogenized catalysts can often be recycled multiple times without a significant loss of activity or selectivity. rsc.org
Table 4: Common Supports for Immobilization of Wilkinson's Catalyst
| Support Material | Immobilization Strategy | Example Application | Reference(s) |
| Silica (SiO₂) / Silica Nanoparticles | Covalent grafting via functionalized phosphines | Transfer hydrogenation, hydrogenation of alkenes | kb.senih.gov |
| Mesoporous Silica (SBA-15, MCM-41) | Covalent grafting, post-grafting procedures | Asymmetric hydrogenation, oxidation reactions | nih.govrsc.org |
| Polymers (e.g., Styrene-divinylbenzene) | Incorporation into polymer backbone or grafting | Hydrogenation of alkenes | berkeley.edu |
| Merrifield Resin | Anchoring of a catalyst complex | General strategy for heterogenization | nih.gov |
Catalytic Applications and Transformations Mediated by Rhodium;triphenylphosphanium;chloride
Homogeneous Hydrogenation Catalysis
The most prominent application of Rhodium;triphenylphosphanium;chloride is the catalytic hydrogenation of alkenes and alkynes. wikipedia.orgnumberanalytics.com The process is initiated by the dissociation of a triphenylphosphine (B44618) ligand from the square planar 16-electron complex to form a coordinatively unsaturated active species. numberanalytics.combyjus.commugberiagangadharmahavidyalaya.ac.in This is followed by the oxidative addition of molecular hydrogen to the rhodium center, increasing its oxidation state from +1 to +3. youtube.comadichemistry.com The alkene or alkyne then coordinates to the metal, undergoes migratory insertion of hydrogen, and finally, the resulting alkane is released through reductive elimination, regenerating the catalyst. byjus.comadichemistry.com
Hydrogenation of Alkenes and Alkynes by this compound
This compound efficiently catalyzes the hydrogenation of a wide range of alkenes and alkynes. numberanalytics.com The rate of hydrogenation is primarily influenced by the steric hindrance around the carbon-carbon double or triple bond. wikipedia.org Consequently, terminal and disubstituted alkenes are excellent substrates, while more sterically crowded, hindered alkenes react more slowly. wikipedia.org Tetrasubstituted alkenes are generally not reduced by this catalyst. wiley-vch.de
The hydrogenation of alkynes using this catalyst can be challenging to control, as the reaction tends to proceed to the fully saturated alkane, passing through the cis-alkene intermediate. wikipedia.org However, the catalyst is highly valued for its chemoselectivity. mugberiagangadharmahavidyalaya.ac.in
Substrate Reactivity in Hydrogenation with this compound
| Substrate Type | Relative Rate of Hydrogenation | Primary Product | Reference |
|---|---|---|---|
| Terminal Alkenes (Monosubstituted) | Fast | Alkane | wikipedia.org |
| Disubstituted Alkenes | Moderate to Fast | Alkane | wikipedia.org |
| Trisubstituted Alkenes | Slow | Alkane | byjus.com |
| Tetrasubstituted Alkenes | Very Slow / Unreactive | No Reaction | wiley-vch.de |
| Alkynes | Fast (difficult to stop at alkene) | Alkane (via cis-alkene) | wikipedia.org |
| Allenes | Fast | Alkane | researchgate.net |
Asymmetric Hydrogenation Utilizing Chiral this compound Derivatives
The principles of catalysis by this compound laid the groundwork for modern asymmetric catalysis. wikipedia.org By replacing the achiral triphenylphosphine ligands with chiral phosphine (B1218219) ligands, chemists can create chiral derivatives of the catalyst. iupac.org These chiral catalysts are capable of transferring stereochemical information to a prochiral substrate, enabling the synthesis of a specific enantiomer of the product. wikipedia.org This process of asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, crucial for producing enantiomerically pure pharmaceuticals and agrochemicals. wikipedia.org
A notable example involves the use of chiral diphosphine ligands, such as DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). iupac.org Heterogeneous chiral catalysts have been developed by immobilizing a chiral analogue of Wilkinson's catalyst onto silica (B1680970) supports. rsc.org For instance, a DIOP-Rh system immobilized on SBA-15 silica was used for the hydrogenation of methyl (Z)-2-N-acetylaminocinnamate. rsc.org This reaction achieved full conversion and produced the (R)-enantiomer of the product with an enantiomeric excess (ee) of 57%, a result comparable to its homogeneous counterpart. rsc.org
Example of Asymmetric Hydrogenation
| Catalyst System | Substrate | Conversion | Enantiomeric Excess (ee) | Product Enantiomer | Reference |
|---|---|---|---|---|---|
| [Rh(diop)(PPh₂(CH₂)₂Si(OEt)₃)Cl] immobilized on SBA-15 | Methyl (Z)-2-N-acetylaminocinnamate | Full | 57% | (R) | rsc.org |
Chemo- and Regioselective Hydrogenation Pathways of this compound
A key advantage of this compound is its high degree of chemoselectivity. It selectively hydrogenates carbon-carbon multiple bonds without affecting other reducible functional groups such as carbonyl (C=O), cyano (CN), or nitro (NO₂). mugberiagangadharmahavidyalaya.ac.inadichemistry.com This allows for the precise reduction of alkenes or alkynes within a complex molecule containing various functional groups. wiley-vch.de
The catalyst also exhibits high regioselectivity, preferentially hydrogenating the least sterically hindered double bond when multiple double bonds are present in a substrate. byjus.com This property is particularly useful in the synthesis of complex natural products. nih.govacs.org Furthermore, studies on the hydrogenation of α,β-unsaturated ketones have demonstrated that this compound can selectively reduce the olefinic double bond without affecting the carbonyl group. researchgate.net The stereochemistry of the addition is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond, leading to predictable diastereoselectivity. adichemistry.com For example, the hydrogenation of maleic acid with deuterium (B1214612) (D₂) yields the meso-compound exclusively, while fumaric acid gives a racemic mixture. adichemistry.comscribd.com
Hydroformylation Processes with this compound
This compound also serves as a precursor for catalysts in hydroformylation reactions, an industrial process that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.org While the catalyst itself is a poor hydroformylation catalyst, it is readily converted into the active species under reaction conditions. wikipedia.org
Mechanistic Insights into this compound Catalyzed Hydroformylation
Under hydroformylation conditions (the presence of carbon monoxide and hydrogen), this compound is converted into various active catalytic species. mdpi.com The precursor reacts with CO to form trans-[RhCl(CO)(PPh₃)₂]. wikipedia.orgmdpi.com This complex can then react with H₂ to generate a five-coordinate rhodium hydride species, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) ([RhH(CO)(PPh₃)₃]), which is an efficient catalyst for hydroformylation at mild temperatures and pressures. researchgate.netsynthesiswithcatalysts.com Another key active species postulated to be involved in the catalytic cycle is [RhH(CO)₂(PPh₃)₂]. mdpi.comresearchgate.net The reaction cycle involves the coordination of the alkene, migratory insertion of the alkene into the Rh-H bond, subsequent CO insertion to form an acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the rhodium hydride catalyst.
Regioselectivity and Stereocontrol in Hydroformylation Reactions
A critical aspect of hydroformylation is controlling the regioselectivity—the preference for the formation of a linear (n) versus a branched (iso) aldehyde. wikipedia.org With rhodium catalysts modified with phosphine ligands, high n/iso ratios can be achieved. researchgate.net The regioselectivity is influenced by several factors, including reaction temperature, pressure, and the steric and electronic properties of the phosphine ligands. researchgate.net For instance, using an excess of triphenylphosphine ligand generally favors the formation of the linear aldehyde. utwente.nl
Detailed computational studies using hybrid QM/MM methods on systems with diphosphine ligands have shown that regioselectivity is largely governed by the non-bonding steric interactions between the bulky substituents on the phosphine ligands (like phenyl groups) and the substrate within the catalyst's coordination sphere. nih.gov The "bite angle" of bidentate phosphine ligands also plays a role, though it is considered to have a smaller influence compared to these direct steric repulsions. nih.gov By carefully selecting chiral ligands, such as phospholane-phosphite ligands like BOBPHOS, it is possible to achieve both high regioselectivity and high enantioselectivity in the hydroformylation of substrates like vinyl arenes. rsc.org
Influence of Ligand Modifications on this compound Hydroformylation Efficiency
The efficiency of hydroformylation reactions catalyzed by rhodium complexes, including those derived from this compound (Wilkinson's catalyst), is profoundly influenced by the steric and electronic properties of the phosphine ligands. acs.orgrsc.org Modifications to the triphenylphosphine ligand structure can significantly impact the catalyst's activity, selectivity (particularly the ratio of linear to branched aldehydes, l/b ratio), and stability. acs.orgrsc.org
Electronic Effects: The electronic nature of the substituents on the phosphine ligands plays a crucial role. Electron-withdrawing groups on the phosphine ligands can enhance the rate of reaction. acs.org For instance, studies have shown that catalysts with strongly electron-withdrawing ligands, such as certain phosphites, exhibit high activity. This is attributed to the facilitated replacement of a carbonyl ligand by the alkene substrate. acs.org Conversely, decreasing the basicity of bisphosphine ligands has been shown to increase the enantioselectivity in asymmetric hydroformylation. rsc.org
Steric Effects: The steric bulk of the phosphine ligands is a key determinant of regioselectivity. rsc.org Bulky ligands favor the formation of the linear aldehyde by sterically hindering the approach of the substrate that would lead to the branched product. The significant steric hindrance imparted by the triphenylphosphine ligands in Wilkinson's catalyst is a well-known feature influencing its reactivity. cymitquimica.com Recently, the development of triphenylphosphine-derived cage ligands has demonstrated superior activity and selectivity in rhodium-catalyzed hydroformylation. rsc.org A catalyst system using one such cage ligand, Rh/Cage-L2, achieved an aldehyde selectivity of 89% with a high turnover frequency (TOF) of 2665 h⁻¹ and an l/b ratio of 2.60. rsc.org This enhanced performance is attributed to the significant steric hindrance of the cage structure. rsc.org
Specialized Ligands: To improve catalyst separation and recycling, specialized phosphine ligands have been developed. Highly fluorophilic phosphines, for example, have been used for rhodium-catalyzed hydroformylation in perfluorocarbon solvents. nih.gov The catalyst's activity and selectivity in these systems are dependent on the substitution patterns of these modified ligands. nih.gov Another approach involves the use of phosphine-functionalized phosphonium (B103445) ionic liquids as ligands, which have shown good activities and excellent selectivities in the hydroformylation of higher alkenes. rsc.org
Table 1: Influence of Ligand Modification on Rhodium-Catalyzed Hydroformylation
| Ligand Type | Key Feature | Impact on Hydroformylation | Reference(s) |
|---|---|---|---|
| Electron-withdrawing Phosphites | Strong electronic pull | Increased reaction rates | acs.org |
| Bisphosphines with low basicity | Reduced electron-donating ability | Increased enantioselectivity | rsc.org |
| Bulky Cage Ligands | High steric hindrance | High activity, selectivity, and l/b ratio | rsc.org |
| Fluorophilic Phosphines | High solubility in fluorous phases | Enables biphasic catalysis, variable activity/selectivity | nih.gov |
| Ionic Liquid-tagged Phosphines | Ionic character | Good activity and selectivity in biphasic systems | rsc.org |
Carbon-Hydrogen (C-H) Activation and Functionalization
Rhodium complexes, including those related to this compound, are pivotal catalysts in the field of C-H activation and functionalization, a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov This approach offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Directed C-H Activation Catalysis by this compound
Directed C-H activation relies on the use of a directing group within the substrate that coordinates to the metal center, positioning it in close proximity to a specific C-H bond. nih.govyoutube.com This chelation control overcomes challenges of selectivity and reactivity, leading to high-yielding and predictable transformations. nih.gov
The general mechanism for Rh(I)-catalyzed directed C-H activation involves several key steps: nih.gov
Initial coordination of the rhodium catalyst to a heteroatom in the directing group.
Facile C-H bond activation to form a metallacyclic intermediate. nih.gov
Coordination of the coupling partner (e.g., an alkene or alkyne).
Insertion of the unsaturated partner into the rhodium-carbon bond.
Reductive elimination to form the new C-C bond and release the product, regenerating the active catalyst. nih.gov
A variety of directing groups have been successfully employed in rhodium-catalyzed C-H functionalization, including those based on imines, benzamides, and triazenes. nih.govnih.govpkusz.edu.cn The choice of directing group can be strategic, as it may also serve as a functional handle for subsequent chemical modifications. nih.gov
Intramolecular and Intermolecular C-H Functionalization with this compound Complexes
This compound and related complexes catalyze both intramolecular and intermolecular C-H functionalization reactions, enabling the synthesis of complex molecular architectures.
Intramolecular C-H Functionalization: This approach is widely used for the construction of cyclic compounds. For instance, Rh(I) catalysts are effective in intramolecular aromatic C-H annulations. nih.gov The coupling of acrylamides and alkynes, catalyzed by Rh(III) complexes, can produce pyridones. nih.gov Mechanistic studies suggest that these reactions proceed through a C-H activation step followed by alkyne insertion and reductive elimination. nih.gov The development of modified cyclopentadienyl (B1206354) ligands for Rh(III) catalysts has been shown to improve the regioselectivity of these transformations. nih.govrsc.org
Intermolecular C-H Functionalization: These reactions involve the coupling of a C-H bond from one molecule with another molecule. A notable example is the rhodium-catalyzed intermolecular allylic C(sp³)–H functionalization of trans-alkenes with carbene precursors derived from 4-aryl-1-sulfonyl-1,2,3-triazoles. nih.gov This methodology, using a dirhodium tetracarboxylate catalyst, allows for the synthesis of highly substituted, stereoenriched β-arylpyrrolidines in good yields. nih.gov Rh(III) catalysts have also been employed for the oxidative coupling of arene C-H bonds with unactivated alkenes. nih.gov
Table 2: Examples of Rhodium-Catalyzed C-H Functionalization
| Reaction Type | Substrates | Catalyst Type | Product | Reference(s) |
|---|---|---|---|---|
| Intramolecular Annulation | Acrylamides and Alkynes | Rh(III) | Pyridones | nih.govrsc.org |
| Intramolecular Annulation | Benzamides and Alkynes | Rh(III) | Isoquinolones | rsc.org |
| Intermolecular Allylic C-H Functionalization | Trans-alkenes and Diazo Precursors | Dirhodium(II) | β-Arylpyrrolidines | nih.gov |
| Intermolecular Oxidative Coupling | Arenes and Alkenes | Rh(III) | Alkenylated Arenes | nih.gov |
Other Significant Catalytic Transformations
Beyond hydroformylation and C-H activation, complexes of this compound are versatile catalysts for a range of other important organic transformations.
Cyclization and Cycloaddition Reactions (e.g., Cycloisomerization, Cyclopropanation)
Rhodium catalysts are highly effective in promoting the formation of cyclic structures through various pathways.
Cycloaddition Reactions: Rhodium-catalyzed [2+2+2] cycloadditions are a powerful tool for constructing six-membered rings. For example, the cycloaddition of diynes with alkynes, catalyzed by rhodium complexes, can yield substituted aromatic and heteroaromatic compounds. nih.gov The mechanism of dehydrogenative cycloaddition of cyano-yne-allene substrates catalyzed by [RhCl(PPh₃)₃] has been investigated, revealing a pathway involving cycloaddition, a hydrogen shift, 6π electrocyclization, and H₂ elimination. rsc.org Rhodium(II) catalysts are also instrumental in 1,3-dipolar cycloaddition reactions. researchgate.net
Cyclopropanation: The reaction of diazo compounds with alkenes to form cyclopropanes is efficiently catalyzed by rhodium complexes. wikipedia.org While Wilkinson's catalyst itself is not the primary choice for this transformation, dirhodium carboxylate complexes are common catalysts. wikipedia.org The choice of ligand on the rhodium catalyst is critical for controlling chemo- and diastereoselectivity, especially when using α-alkyl-α-diazoesters where β-hydride elimination is a competing pathway. nih.gov The use of sterically demanding ligands like triphenylacetate (TPA) has been shown to be highly effective in promoting diastereoselective cyclopropanation. nih.gov The synthesis of challenging difluoromethyl-substituted cyclopropanes has also been achieved via a rhodium-catalyzed one-step process. nih.gov
Cycloisomerization: Rhodium catalysts can facilitate the rearrangement of molecules to form cyclic isomers. Cationic rhodium catalysts have been used in the intramolecular cycloaddition reactions of ene-vinylidenecyclopropanes, where the reaction outcome can be controlled by temperature to yield different bicyclic skeletons. nih.gov
Transfer Hydrogenation Catalyzed by this compound Complexes
Transfer hydrogenation is a valuable alternative to direct hydrogenation using flammable H₂ gas, employing a hydrogen donor molecule instead. liverpool.ac.uk Rhodium complexes, including Wilkinson's catalyst and its derivatives, are effective catalysts for this transformation.
These catalysts facilitate the reduction of various functional groups, most notably carbonyl compounds (aldehydes and ketones) to their corresponding alcohols. liverpool.ac.ukresearchgate.net Isopropanol is a commonly used hydrogen donor and solvent for these reactions. researchgate.net Heterogenized versions of Wilkinson's catalyst, where the complex is immobilized on a solid support like silica, have been developed. researchgate.net These immobilized catalysts exhibit high activity and selectivity in the transfer hydrogenation of a range of carbonyl compounds and offer the advantage of easy recovery and reuse. researchgate.net Half-sandwich rhodium complexes are also widely utilized for the transfer hydrogenation of carbonyl compounds. liverpool.ac.uk
Decarbonylation Reactions Using this compound
This compound, commonly known as Wilkinson's catalyst, is a highly effective reagent for the decarbonylation of aldehydes and acyl chlorides, a transformation known as the Tsuji-Wilkinson decarbonylation reaction. wikipedia.org This reaction proceeds under mild conditions and is noted for its high degree of stereospecificity. wikipedia.org The substrate scope is broad, encompassing aliphatic, aromatic, and α,β-unsaturated aldehydes, as well as acyl nitriles and 1,2-diketones. wikipedia.org
The reaction mechanism involves the oxidative addition of the aldehyde or acyl chloride to the rhodium(I) center to form a 16-electron acyl-rhodium(III)-hydride intermediate. This is followed by migratory extrusion of carbon monoxide to yield an 18-electron rhodium(III) carbonyl complex. Finally, reductive elimination of the product occurs, regenerating a rhodium(I) species. wikipedia.org However, the reaction is often stoichiometric because the resulting bis(triphenylphosphine)rhodium carbonyl chloride is a very stable complex, and regeneration of the active catalyst by expulsion of carbon monoxide typically requires high temperatures (above 200 °C). wikipedia.org
Detailed Research Findings:
Research has demonstrated the utility of this reaction in complex molecule synthesis. For instance, it was employed in the synthesis of the core nucleus of FR-900482, where an aldehyde was decarbonylated without affecting a nearby ester group. wikipedia.org Another application includes the synthesis of (–)-presilphiperfolan-8-ol. wikipedia.org
A significant advancement in this area is the development of a rhodium-catalyzed deuterated Tsuji-Wilkinson decarbonylation of aldehydes using deuterium oxide (D₂O). nih.gov In this process, D₂O serves as both the deuterated reagent and the solvent, and it also promotes the decarbonylation. nih.gov This method allows for the synthesis of deuterated compounds, which are valuable in mechanistic studies and as drug candidates. The proposed mechanism for this deuterated decarbonylation involves the formation of an acyl-rhodium deuteride (B1239839) intermediate, which then undergoes decarbonylation and reductive elimination to yield the deuterated product.
Table 1: Examples of Decarbonylation Reactions with this compound
| Substrate | Product | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Aromatic Hydrocarbon | RhCl(PPh₃)₃ | Stoichiometric, mild | High | researchgate.net |
| Aliphatic Aldehyde | Alkane | RhCl(PPh₃)₃ | Stoichiometric, mild | High | researchgate.net |
| Acyl Halide | Alkene/Aryl Halide | RhCl(PPh₃)₃ | Catalytic, >200 °C | - | researchgate.net |
| Various Aldehydes | Deuterated Alkanes/Arenes | Rh-catalyst, D₂O | - | - | nih.gov |
| α,β-Unsaturated Aldehyde | Terminal Monodeuterated Alkene | Rh-catalyst, D₂O | - | - |
Hydrosilylation Reactions Initiated by this compound
This compound is a versatile catalyst for the hydrosilylation of various unsaturated functional groups, including alkenes, alkynes, and ketones. mdpi.combyjus.comnih.gov This reaction involves the addition of a silicon-hydrogen bond across a multiple bond.
Hydrosilylation of Alkynes:
The hydrosilylation of terminal alkynes catalyzed by this compound has been studied to optimize reaction conditions. For the reaction of 1-octyne (B150090) with 1,1,1,3,5,5,5-heptamethyltrisiloxane, it was determined that a stoichiometric ratio of [HSi≡]:[RC≡CH] = 1.3:1 and a temperature of 90 °C were optimal. Under these conditions, 100% conversion of the alkyne was achieved after one hour. mdpi.com The reaction can lead to different isomers, including β-(E), β-(Z), and α (geminal) vinylsilanes, depending on the mode of addition (cis or trans) and the regioselectivity. mdpi.com
Hydrosilylation of Ketones:
The mechanism of rhodium-catalyzed hydrosilylation of ketones has been investigated through density functional theory (DFT) computational studies. nih.gov The viable mechanistic pathways involve the generation of a cationic rhodium(I) complex stabilized by ketone coordination, followed by the oxidative addition of the silane (B1218182) to form a rhodium(III)-silyl intermediate. nih.gov The subsequent steps can differ, with possibilities including the insertion of the ketone into the Rh-Si bond or the Si-H bond. nih.gov For dihydrosilanes, a third "silylene mechanism" with a lower activation barrier has been proposed. nih.gov
Table 2: Research Findings on Hydrosilylation with this compound
| Substrate | Silylating Agent | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| 1-Octyne | 1,1,1,3,5,5,5-heptamethyltrisiloxane | Vinylsilane | Optimal conditions: 90 °C, 1.3:1 silane:alkyne ratio, 100% conversion in 1h. | mdpi.com |
| Terminal Alkynes | Triethylsilane | β(Z) or β(E) vinylsilanes | Catalyst shows high activity and selectivity. | mdpi.com |
| Ketones | Dihydrosilanes | Silyl Ethers | A "silylene mechanism" is proposed to have the lowest activation barrier. | nih.gov |
Role of this compound as a Co-catalyst in Cross-Coupling Reactions (e.g., Heck Reaction)
While the Heck reaction traditionally employs palladium catalysts, rhodium complexes, including this compound, have been effectively used as co-catalysts in Heck-type reactions. researchgate.netsigmaaldrich.com These reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net
Rhodium-catalyzed Heck-type reactions can proceed through various pathways, including oxidative, decyanative, desulfitative, and decarbonylative Heck reactions. researchgate.net The use of rhodium catalysts can offer high efficiency in these transformations. researchgate.net
An example of a rhodium-catalyzed Heck-type reaction is the coupling of arylboronic acids with α,β-unsaturated esters. In this case, rhodium chloride was used as the catalyst, demonstrating that the steric environment around the rhodium center can be tuned to control the reaction pathway, favoring the desired coupling over competing hydrolysis of the Rh-C bond. rsc.org
Furthermore, rhodium(III) catalysts have been utilized in intramolecular Heck-type reactions directed by carboxylate groups, where a catalytic amount of Cu(OAc)₂ acts as an external oxidant. researchgate.net This approach allows for the synthesis of complex cyclic structures like dihydrobenzofurans and dihydrobenzopyrans under relatively mild conditions. researchgate.net
The general mechanism for metal-catalyzed cross-coupling reactions, which can be applied to these rhodium-catalyzed variants, involves the oxidative addition of an organic halide to the low-valent metal center, followed by transmetalation with the coupling partner, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org
Table 3: Overview of this compound in Heck-Type Reactions
| Reaction Type | Coupling Partners | Role of Rhodium Complex | Key Features | Reference |
|---|---|---|---|---|
| Heck-Type Coupling | Arylboronic acids and α,β-unsaturated esters | Catalyst | Steric environment around rhodium controls the outcome. | rsc.org |
| Intramolecular Heck-Type | Alkenyl-substituted arenes with carboxylate directing groups | Catalyst | Synthesis of complex heterocyclic compounds. | researchgate.net |
| General Cross-Coupling | Unsaturated halide and an alkene | Co-catalyst | Forms a substituted alkene. | wikipedia.org |
Mechanistic Investigations and Kinetic Studies of Rhodium;triphenylphosphanium;chloride Catalysis
Elucidation of Catalytic Cycles and Key Intermediates (e.g., Tolman's Catalytic Cycle for Rhodium;triphenylphosphanium;chloride)
The accepted mechanism for alkene hydrogenation by this compound is Tolman's catalytic cycle. studypool.comslideshare.net This cycle describes how the catalyst shuttles between 16- and 18-electron intermediates, which is an energetically favorable process. studypool.com The catalyst itself, RhCl(PPh₃)₃, is considered a precatalyst that must first enter the cycle by dissociating one triphenylphosphine (B44618) (PPh₃) ligand. adichemistry.comyoutube.comyoutube.com
The primary steps of the catalytic cycle are as follows:
Ligand Dissociation: The 16-electron square planar precatalyst, [RhCl(PPh₃)₃], first dissociates one PPh₃ ligand to form a highly reactive, coordinatively unsaturated 14-electron species, [RhCl(PPh₃)₂]. numberanalytics.comnumberanalytics.comlibretexts.org This step creates a vacant coordination site necessary for the reaction to proceed. numberanalytics.com In the presence of a solvent (S), this intermediate can be stabilized as a solvated complex, [RhCl(PPh₃)₂(S)]. ntu.ac.uk
Oxidative Addition: The 14-electron intermediate undergoes oxidative addition with molecular hydrogen (H₂). numberanalytics.comnumberanalytics.com This step involves the cleavage of the H-H bond and the formation of two new Rh-H bonds, resulting in an 18-electron, six-coordinate dihydrido rhodium(III) complex, [RhCl(H)₂(PPh₃)₂]. adichemistry.comyoutube.comyoutube.com The oxidation state of rhodium changes from +1 to +3. youtube.comyoutube.com
Alkene Coordination (Olefin Binding): An alkene substrate coordinates to the dihydrido complex, typically displacing a weakly bound solvent molecule or, in some pathways, another PPh₃ ligand, to form a π-complex. numberanalytics.comnumberanalytics.comvedantu.com This step brings the reactants together on the metal center.
Migratory Insertion: One of the coordinated hydride ligands is transferred to one of the carbons of the double bond of the alkene. slideshare.netnumberanalytics.com This step, often considered the rate-determining step of the cycle, results in the formation of a five-coordinate rhodium-alkyl intermediate. adichemistry.com
Reductive Elimination: The final step involves the elimination of the alkane product. youtube.com The alkyl group and the remaining hydride ligand couple and are released from the rhodium center. slideshare.net This is an irreversible step that regenerates the 14-electron [RhCl(PPh₃)₂] catalyst, which can then begin a new cycle. adichemistry.comyoutube.com The oxidation state of rhodium is reduced from +3 back to +1. youtube.com
An alternative, though less favored, pathway suggests that the alkene can coordinate to the [RhCl(PPh₃)₂] species before the oxidative addition of hydrogen.
Key Intermediates in Tolman's Catalytic Cycle
| Intermediate | Formula | Electron Count | Rhodium Oxidation State | Coordination Geometry | Role in Cycle |
| Precatalyst | [RhCl(PPh₃)₃] | 16 | +1 | Square Planar | Starting Complex adichemistry.com |
| Active Catalyst | [RhCl(PPh₃)₂] | 14 | +1 | T-shaped/Trigonal Planar | Enters the cycle numberanalytics.com |
| Dihydrido Complex | [RhCl(H)₂(PPh₃)₂] | 16 (after alkene addition, 18) | +3 | Octahedral/Trigonal Bipyramidal | Product of H₂ addition libretexts.org |
| Alkene π-Complex | [RhCl(H)₂(alkene)(PPh₃)₂] | 18 | +3 | Distorted Octahedral | Binds the substrate numberanalytics.com |
| Alkylhydrido Complex | [RhCl(H)(alkyl)(PPh₃)₂] | 16 | +3 | Distorted Square Pyramidal | Product of migratory insertion numberanalytics.com |
Kinetic Modeling and Determination of Rate Laws for this compound Reactions
Kinetic studies have been crucial in substantiating the proposed mechanistic pathways for catalysis by this compound. The rate of hydrogenation is dependent on the concentrations of the catalyst, substrate, and hydrogen, and can be inhibited by the presence of excess triphenylphosphine. rsc.org
The rate law for the hydrogenation of alkenes is often complex due to the multiple equilibria involved in the catalytic cycle. rsc.org However, a general expression can be derived based on the mechanism. The rate-determining step is typically the migratory insertion of the hydride onto the coordinated alkene. adichemistry.com The initial dissociation of a triphenylphosphine ligand is also a key rate-influencing step. rsc.org
The reaction rate is observed to decrease with the addition of excess PPh₃, which supports the initial ligand dissociation equilibrium. adichemistry.com This inhibition indicates that the concentration of the more active 14-electron species, [RhCl(PPh₃)₂], is reduced when excess ligand is present, shifting the equilibrium back towards the less reactive 16-electron precatalyst. rsc.org The reaction rate is therefore often inversely proportional to the concentration of free triphenylphosphine. rsc.org
Kinetic modeling based on the established mechanism has shown excellent agreement with experimental data obtained from reaction monitoring. rsc.org These models correctly predict the inhibitory effect of added PPh₃ and the dependence of the rate on substrate concentration. rsc.org The rate of hydrogenation is also highly sensitive to the steric properties of the alkene substrate; terminal alkenes are hydrogenated much faster than more substituted, sterically hindered alkenes. wikipedia.org
Kinetic Parameters and Rate Dependencies for Cyclohexene (B86901) Hydrogenation
| Parameter | Observation | Implication on Mechanism | Reference |
| Rate vs. [Catalyst] | First order in catalyst concentration. | The reaction involves a single catalyst molecule in the rate-determining step. | odinity.com |
| Rate vs. [Alkene] | Complex dependence; often approaches first order at low concentrations and zero order at high concentrations. | Saturation kinetics, indicating pre-equilibrium formation of the catalyst-substrate complex. | odinity.com |
| Rate vs. [H₂] | First order in hydrogen pressure. | Oxidative addition of hydrogen is a key step in the main catalytic pathway. | odinity.com |
| Rate vs. [PPh₃] | Inverse first order in triphenylphosphine concentration. | Confirms the initial dissociation of a PPh₃ ligand is crucial for generating the active catalyst. | rsc.org |
| Rate Determining Step Constant (k₅) | 0.02 ±0.0342 s⁻¹ for cyclohexene hydrogenation. | Quantifies the rate of the slowest step, migratory insertion. | odinity.com |
In Situ Spectroscopic Monitoring of Reaction Progress (e.g., High-Pressure IR, ESI-MS, Operando NMR)
To directly observe the transient intermediates and understand the catalyst's behavior under actual reaction conditions, various in situ and operando spectroscopic techniques have been employed. These methods provide real-time snapshots of the species present in the reaction mixture.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting charged species in the catalytic cycle. consensus.app By using charge-tagged substrates or ligands, it becomes possible to monitor the reactants, products, and even catalytic intermediates as they form and are consumed. rsc.org Continuous monitoring with ESI-MS has been used to follow the hydrogenation of alkynes, confirming the production of both alkene and alkane. rsc.org While key rhodium intermediates were not directly observed in some studies, likely due to their low concentration and short lifetimes, the technique provides high-quality kinetic data that can be used for detailed numerical modeling of the reaction. rsc.org
High-Pressure Infrared (HP-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: HP-IR and HP-NMR are invaluable for studying reactions under high pressures of gases like H₂ and CO. Operando FlowNMR studies, combining selectively excited ¹H and ³¹P{¹H} NMR spectroscopy, have been used to investigate related rhodium-catalyzed reactions like hydroformylation. bris.ac.uk These techniques allow for the identification of key species such as rhodium-hydrido complexes, like [RhH(CO)₂(PPh₃)₂], and free ligands in solution during catalytic turnover. bris.ac.uk For hydrogenation studies, ³¹P NMR is particularly useful for tracking the coordination environment of the rhodium center by observing the signals of both coordinated and free phosphine (B1218219) ligands. acs.org
Parahydrogen-Induced Polarization (PHIP): This advanced NMR technique significantly enhances the signals of species that have reacted with parahydrogen (a spin isomer of H₂). It has been used to observe new, transient dihydride intermediates in the hydrogenation reaction catalyzed by this compound that are not detectable by conventional NMR. acs.org
In Situ Spectroscopic Techniques for Studying this compound Catalysis
| Technique | Information Obtained | Key Findings/Observed Species | Reference |
| ESI-MS | Real-time kinetic data, detection of charged species. | Continuous monitoring of reactant consumption and product formation; models validated by kinetic data. | rsc.org |
| High-Pressure IR (HP-IR) | Identification of carbonyl and other functional groups under pressure. | Used extensively in related hydroformylation to identify species like trans-[RhCl(CO)(PPh₃)₂]. | bris.ac.ukmdpi.com |
| Operando NMR (³¹P, ¹H) | Identification of phosphorus and hydride ligands, catalyst speciation. | Observation of free PPh₃, PPh₃ oxide, and key intermediates like cis-[RhCl(py)(PPh₃)₂] in immobilized systems. | bris.ac.ukacs.org |
| Parahydrogen-Induced Polarization (PHIP) | Detection of short-lived intermediates formed from H₂ addition. | Observation of previously undetected transient rhodium-dihydride species. | acs.org |
Understanding Catalyst Deactivation Pathways and Strategies for Regeneration in this compound Systems
While robust, this compound is susceptible to deactivation under certain conditions, which can limit its operational lifetime. numberanalytics.com Understanding these deactivation pathways is essential for optimizing reaction conditions and developing strategies for catalyst regeneration.
Common deactivation pathways include:
Formation of Inactive Dimers: In solution, the active 14-electron species [RhCl(PPh₃)₂] can dimerize to form a stable, less active or inactive bridged species, [RhCl(PPh₃)₂]₂. wikipedia.org This process removes the active catalyst from the catalytic cycle.
Ligand Oxidation: The triphenylphosphine ligands can be oxidized to triphenylphosphine oxide (OPPh₃), especially in the presence of trace oxygen. acs.org Phosphine oxide does not coordinate effectively to the rhodium center, leading to the gradual degradation of the catalyst complex. acs.org
Formation of Stable Carbonyl Complexes: If the reaction is carried out in the presence of carbon monoxide (CO), which can arise from sources like aldehyde decarbonylation, the stable and catalytically inactive complex trans-[RhCl(CO)(PPh₃)₂] can form. adichemistry.commdpi.com This species is very stable, and its formation effectively sequesters the rhodium, halting the hydrogenation cycle. adichemistry.com
Reaction with Solvents: Certain solvents can lead to catalyst deactivation. For instance, carrying out hydrogenations in primary alcohols can lead to catalyst-promoted dehydrogenation of the alcohol to an aldehyde, which can then be decarbonylated by the catalyst, leading to the inactive carbonyl complex mentioned above. mdpi.com
Strategies for regeneration and minimizing deactivation include:
Operating Under Inert Atmosphere: To prevent ligand oxidation, reactions should be rigorously performed under an inert atmosphere (e.g., nitrogen or argon) using deoxygenated solvents. numberanalytics.com
Feedstock Purification: Pre-treating the feedstock to remove impurities like sulfur or compounds that can act as strong ligands can prevent catalyst poisoning. numberanalytics.com
Process Optimization: Adjusting reaction conditions such as temperature and pressure can help minimize side reactions that lead to deactivation. numberanalytics.com
Chemical Regeneration: For catalysts deactivated by CO, regeneration can sometimes be achieved by using reagents that remove the CO ligand. adichemistry.com For more complex deactivation, processes involving oxidation of the rhodium complex followed by reduction and re-ligation have been developed, particularly in industrial hydroformylation contexts. google.commdpi.com Another method involves treating the deactivated catalyst with chlorine or a chloro-organic compound in a stream of gas to regenerate the active sites. wipo.int
Isotopic Labeling Studies in this compound Catalysis
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through the catalytic cycle. In the context of this compound catalysis, studies using deuterium (B1214612) (D₂) have provided profound insights into the stereochemistry and dynamics of the hydrogenation process.
When an alkene is hydrogenated using D₂ instead of H₂, the deuterium atoms are added across the double bond. Analysis of the resulting deuterated alkane reveals the stereochemistry of the addition. For example, the hydrogenation of maleic acid with D₂ yields the meso-2,3-dideuterosuccinic acid, while fumaric acid yields the racemic mixture. adichemistry.com This demonstrates that the two deuterium atoms are delivered to the same face of the alkene, a process known as syn-addition. adichemistry.com This observation is consistent with the accepted mechanism involving the concerted transfer of two cis-hydride (or deuteride) ligands from the rhodium center to the coordinated alkene. adichemistry.com
Furthermore, experiments using an equimolar mixture of H₂ and D₂ for hydrogenation show minimal H/D scrambling in the product. adichemistry.com This indicates that the dihydride (or dideuteride) complex transfers both of its hydride ligands to the same alkene molecule and that the final reductive elimination step is fast and irreversible. adichemistry.com If the steps were reversible, one would expect to see products containing both H and D attached to the same molecule (e.g., R-CHD-CH₂-R).
Theoretical calculations combined with deuterogenation experiments have also been used to elucidate selectivity in related iridium-based catalytic systems, where the migratory insertion of the hydride is identified as the selectivity-controlling step. researchgate.net These isotopic studies provide strong evidence supporting the key steps outlined in Tolman's catalytic cycle.
Theoretical and Computational Chemistry Approaches to Rhodium;triphenylphosphanium;chloride
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Rhodium;triphenylphosphanium;chloride
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, and it has been extensively applied to Wilkinson's catalyst, [RhCl(PPh₃)₃]. numberanalytics.com These studies are crucial for understanding the fundamental properties that govern its catalytic activity.
The ground state of [RhCl(PPh₃)₃] is a 16-electron, d⁸ Rh(I) complex with a slightly distorted square planar geometry. numberanalytics.comwikipedia.org DFT calculations help to analyze the bonding between the rhodium center and its ligands. The bonding involves significant σ-donation from the triphenylphosphine (B44618) (PPh₃) ligands to the rhodium atom, complemented by π-backbonding from the metal d-orbitals to the σ* orbitals of the P-C bonds. numberanalytics.com While π-backbonding is present, it is less pronounced than in complexes with stronger π-acceptor ligands. numberanalytics.com
DFT studies have been employed to quantify the energetics of ligand dissociation, a critical first step in many catalytic cycles. For the catalyst to become active, one PPh₃ ligand must dissociate to create a vacant coordination site for the substrate to bind. numberanalytics.comyoutube.com Computational studies have confirmed the lability of the PPh₃ ligands and have calculated the dissociation energy. For example, DFT computations have been used to compare the stability of [RhCl(PPh₃)₃] with modified analogues, such as trans-[RhCl(P(OPh)₃)(PPh₃)₂], revealing differences in the dissociation energy of the Rh-P(PPh₃) bonds. researchgate.net
The choice of DFT functional is critical for obtaining accurate results. Studies comparing functionals like B3LYP and M06-L have shown that functionals capable of describing non-local, medium-range correlation interactions, such as M06-L, are better at reproducing experimental observations, particularly for processes influenced by noncovalent interactions like π-π stacking between phenyl rings of the phosphine (B1218219) ligands. acs.org These interactions can significantly influence the stability of transition states and intermediates. acs.org
Furthermore, DFT is used to probe the reactivity of the catalyst. Oxidative addition of H₂ to the rhodium center is a key step in hydrogenation reactions, and DFT calculations can model the transition state and activation barrier for this process. nih.gov These studies provide detailed information on how the electronic properties of the rhodium center and its ligands influence the feasibility of such elementary steps. For instance, computational studies on related rhodium complexes have shown that the electronic effects of ancillary ligand substituents significantly impact the relative energies of intermediates and transition states. nih.gov
Table 1: Comparison of DFT Functionals in Rhodium Catalysis Studies
| Functional | Key Characteristics | Application Example | Findings | Citation |
| B3LYP | Hybrid functional, widely used but limited in describing non-local dispersion forces. | Olefin insertion in Rh-catalyzed hydroformylation. | Fails to accurately reproduce experimental regioselectivities when noncovalent interactions are significant. | acs.org |
| M06-L | Meta-GGA functional designed to handle medium-range correlation energy. | Olefin insertion in Rh-catalyzed hydroformylation. | Reproduces experimental regioselectivities with reasonable accuracy by capturing stabilizing π-π and π-CH interactions. | acs.org |
| B3LYP-D3 | B3LYP with Grimme's empirical dispersion correction. | Olefin insertion in Rh-catalyzed hydroformylation. | Performance is improved over standard B3LYP, validating the importance of dispersion interactions. | acs.org |
Prediction of Reaction Pathways and Energetics in this compound Catalytic Cycles
Computational chemistry is instrumental in mapping the entire catalytic cycle for reactions mediated by Wilkinson's catalyst, most notably the hydrogenation of alkenes. numberanalytics.comwikipedia.org By calculating the potential energy surface, researchers can identify the most plausible reaction pathway and determine the rate-limiting step. youtube.comacs.org
The generally accepted mechanism for alkene hydrogenation involves several key elementary steps: wikipedia.orgbyjus.com
Pre-catalyst activation: Dissociation of one PPh₃ ligand to form the 14-electron active catalyst, [RhCl(PPh₃)₂]. youtube.comadichemistry.comlibretexts.org A solvent molecule may weakly coordinate to this vacant site.
Oxidative addition: The H₂ molecule adds to the rhodium center, breaking the H-H bond and forming a five-coordinate dihydrido-Rh(III) complex. youtube.comadichemistry.com
Substrate coordination: The alkene coordinates to the Rh(III) center, typically displacing the weakly bound solvent molecule or another ligand. numberanalytics.comyoutube.com
Migratory insertion: One of the hydride ligands migrates from the rhodium to one of the alkene's carbon atoms, forming a rhodium-alkyl intermediate. youtube.comlibretexts.org This is often the rate-determining step. youtube.com
Reductive elimination: The second hydride ligand and the alkyl group combine and are eliminated from the rhodium center as the final alkane product, regenerating the 14-electron [RhCl(PPh₃)₂] catalyst, which can then re-enter the catalytic cycle. youtube.comlibretexts.org
Ab initio molecular orbital (MO) and DFT studies have provided detailed energy profiles for this entire cycle. acs.orgacs.org These calculations reveal the relative energies of all intermediates and transition states, offering a quantitative understanding of the reaction kinetics. For example, computational studies have elucidated the "dihydride path," where oxidative addition of H₂ precedes alkene coordination. adichemistry.com They have also explored alternative pathways and have shown how factors like substrate sterics and electronics influence the energy barriers of the various steps. The steric hindrance around the metal center, for instance, is a key factor limiting the rate of hydrogenation for highly substituted alkenes. wikipedia.org
Table 2: Computed Energetics for Key Steps in Alkene Hydrogenation by Wilkinson's Catalyst (Illustrative)
| Catalytic Step | Species Involved | Relative Free Energy (kcal/mol) | Key Finding | Citation |
| Ligand Dissociation | [RhCl(PPh₃)₃] → [RhCl(PPh₃)₂] + PPh₃ | ~10-15 | Formation of the active 14-electron species is energetically accessible. | researchgate.net |
| Oxidative Addition | [RhCl(PPh₃)₂] + H₂ → [RhCl(H)₂(PPh₃)₂] | Favorable | Forms a stable dihydrido-Rh(III) intermediate. | youtube.comadichemistry.com |
| Migratory Insertion | [RhCl(H)₂(Alkene)(PPh₃)₂] → [RhCl(H)(Alkyl)(PPh₃)₂] | ~15-20 (Activation Energy) | Often the highest barrier in the cycle (rate-determining step). | youtube.comlibretexts.org |
| Reductive Elimination | [RhCl(H)(Alkyl)(PPh₃)₂] → [RhCl(PPh₃)₂] + Alkane | Highly Exergonic | Irreversible step that drives the reaction forward and regenerates the catalyst. | youtube.comlibretexts.org |
Note: The energy values are generalized from typical computational studies and can vary based on the specific substrate, solvent, and level of theory used.
Quantitative Structure-Activity Relationships (QSAR) for this compound Ligand Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the structural or property-based features (descriptors) of a set of compounds with their measured activity. u-tokyo.ac.jp While extensively used in drug design, its application in homogeneous catalysis, including for ligand design around a rhodium center, is a growing field. u-tokyo.ac.jpnih.gov
For a catalyst like [RhCl(L)₃], where L is a phosphine ligand, a QSAR study would aim to build a mathematical model that predicts catalytic performance (e.g., turnover frequency, selectivity) based on the properties of L. The key components of a QSAR study are:
Descriptors: These are numerical representations of the ligand's properties. u-tokyo.ac.jp For phosphine ligands, relevant descriptors can be categorized as:
Steric: Tolman cone angle, solid angle, buried volume (%Vbur). nih.gov These quantify the steric bulk of the ligand.
Electronic: Tolman electronic parameter (TEP) derived from CO stretching frequencies, pKa of the conjugate acid, HOMO/LUMO energies calculated via DFT. These describe the ligand's electron-donating or -withdrawing nature. researchgate.net
Topological/Geometrical: Bond lengths, bond angles, dihedral angles, or descriptors derived from the 3D structure. u-tokyo.ac.jp
Statistical Model: A regression method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to create an equation linking the descriptors to the activity. u-tokyo.ac.jpnih.gov
Validation: The model's predictive power is assessed using statistical techniques like cross-validation (e.g., leave-one-out) and by predicting the activity of a test set of ligands not used in model training. u-tokyo.ac.jpnih.gov
A successful QSAR model can be used to screen virtual libraries of new, untested phosphine ligands to identify candidates with potentially superior performance, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.gov For rhodium-catalyzed reactions, QSAR can help to disentangle the complex interplay between steric and electronic effects that control selectivity and activity. researchgate.net For example, a QSAR model might reveal that for a specific transformation, a high degree of enantioselectivity is correlated with ligands that have a large steric footprint but are also strongly electron-withdrawing.
Applications of Machine Learning and Data Science in Rhodium-Catalyzed Reactions
The principles of QSAR are being expanded by more advanced machine learning (ML) and data science techniques to revolutionize catalyst discovery and optimization. acs.orgarxiv.org These approaches are particularly valuable for navigating the vast chemical space of potential ligands and reaction conditions. arxiv.org
In the context of rhodium catalysis, ML models are being developed to predict reaction outcomes, such as yield and enantioselectivity. sciencelink.nettudelft.nl These projects often involve a synergistic workflow:
Data Generation: Large datasets are crucial for training robust ML models. This data can come from high-throughput experimentation (HTE), literature databases, or large-scale computational chemistry efforts. rsc.orgrsc.org
Featurization (Descriptor Generation): Catalysts, substrates, and ligands are converted into numerical descriptors that the ML algorithm can understand. This can range from simple 1D or 2D fingerprints to complex, computationally expensive quantum chemistry-based features. sciencelink.nettudelft.nl
Model Training and Prediction: Various ML algorithms (e.g., random forests, neural networks, gradient boosting) are trained on the dataset. sciencelink.netacs.org The goal is to create a model that can accurately predict the performance of new, unseen catalyst-substrate combinations.
Catalyst Design and Optimization: The trained models can be used for inverse design, where the model suggests new catalyst structures predicted to have desired properties. acs.org Bayesian optimization, a form of active learning, can be used to intelligently guide the next set of experiments to perform, maximizing information gain and accelerating the discovery of optimal catalysts or reaction conditions. arxiv.org
Recent studies on rhodium-catalyzed asymmetric hydrogenation have highlighted both the promise and the challenges of this approach. Researchers have created extensive datasets combining HTE results with computationally derived features. rsc.orgrsc.org However, some studies have found that simpler models, or even random inputs, can sometimes perform as well as those using complex and computationally expensive quantum chemical descriptors, indicating that the models may not always be learning chemically meaningful relationships, especially for out-of-domain predictions. sciencelink.nettudelft.nl This underscores the ongoing research into developing better descriptors and ensuring the interpretability of ML models in catalysis. acs.org
Molecular Dynamics Simulations and Conformational Analysis of this compound Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of molecular systems. nih.gov While DFT is excellent for static structures and reaction energetics, MD allows for the exploration of the dynamic interactions between the catalyst, substrates, and solvent molecules over time scales from picoseconds to microseconds.
For this compound, MD simulations can be used to investigate several key aspects:
Conformational Dynamics of Ligands: The three PPh₃ ligands are not static; their phenyl rings can rotate and flex. MD simulations can map the conformational landscape of these ligands, identifying preferred orientations and the energy barriers between them. This is important as the ligand conformation can influence the accessibility of the metal center.
Ligand Dissociation/Association: By simulating the catalyst in a solvent box, MD can provide insights into the initial steps of ligand dissociation, a prerequisite for catalytic activity. It can model the solvent's role in stabilizing the resulting 14-electron species.
Substrate Binding and Recognition: MD simulations can model the process of a substrate (e.g., an alkene) approaching the active catalyst and binding to the rhodium center. nih.gov These simulations can reveal the preferred binding modes, the nature of the noncovalent interactions (e.g., van der Waals, π-stacking) that stabilize the catalyst-substrate complex, and how the catalyst's structure adapts to accommodate the substrate. nih.gov
Solvent Effects: The choice of solvent can significantly impact catalytic reactions. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of the solvent shell structure around the catalyst and its intermediates, and how solvent molecules interact with the complex throughout the catalytic cycle. chemrxiv.org
By analyzing the trajectories from MD simulations, one can calculate properties such as radial distribution functions to understand solvation, or potential of mean force (PMF) profiles to determine the free energy landscape of processes like ligand dissociation or substrate binding. This provides a dynamic picture that complements the static energy profiles obtained from DFT calculations.
Advanced Ligand Design and Modulations for Rhodium Catalysis
Development of Chiral Phosphine (B1218219) Ligands for Enantioselective Catalysis with Rhodium;triphenylphosphanium;chloride
The synthesis of single-enantiomer products is a significant challenge in chemistry, and rhodium-catalyzed asymmetric reactions are a powerful tool to achieve this. The development of chiral phosphine ligands, which can create a chiral environment around the rhodium center, is crucial for inducing enantioselectivity. These ligands transfer their chirality to the substrate during the catalytic cycle.
Research has focused on creating diverse chiral phosphine ligands for rhodium-catalyzed reactions like asymmetric hydrogenation and hydroformylation. For instance, chiral phosphine-phosphite ligands have been successfully used in the rhodium-catalyzed asymmetric hydroformylation of styrene, achieving enantiomeric excesses (ee) up to 63% and high regioselectivity toward the branched aldehyde product. nih.gov In these systems, the ligand coordinates to the rhodium center in a specific equatorial-apical fashion, with the phosphine group in the apical position, which influences the reaction's stereochemical outcome. nih.gov
In asymmetric hydrogenation, another class of enantiopure phosphine-phosphite ligands has enabled rhodium catalysts to achieve up to 99% ee for the hydrogenation of prochiral dehydroamino acid derivatives under mild conditions. acs.org The effectiveness of these catalysts stems from the specific chiral pocket created by the ligand around the metal center. Furthermore, the concept of switchable chirality has been introduced, where a photoswitchable chiral bisphosphine ligand's helicity can be altered by light. rsc.org This allows for the dynamic modulation of stereoselectivity in a palladium-catalyzed reaction, a principle with potential applications in rhodium catalysis, enabling access to different product enantiomers with a single chiral ligand. rsc.org A rhodium-based chiral Lewis acid catalyst has also been paired with a photoredox sensitizer (B1316253) for the enantioselective coupling of α-silylamines and 2-acyl imidazoles, yielding chiral 1,2-aminoalcohols with high enantioselectivity (up to 99% ee). chemscene.com
Table 1: Performance of Chiral Phosphine Ligands in Rhodium-Catalyzed Asymmetric Reactions
| Ligand Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphine-Phosphite | Asymmetric Hydroformylation | Styrene | up to 63% | nih.gov |
| Enantiopure Phosphine-Phosphite | Asymmetric Hydrogenation | Dehydroamino acid derivatives | up to 99% | acs.org |
Investigation of Bidentate and Multidentate Ligand Architectures in this compound Analogs
While monodentate ligands like triphenylphosphine (B44618) are foundational, designing ligands that can bind to the rhodium center at two or more points (bidentate or multidentate) offers significant advantages. This chelation effect often enhances catalyst stability and provides more rigid control over the geometry at the metal center, which can profoundly influence selectivity.
Investigations into bidentate ligands, such as those with P-S, P-P, and P-O donor atoms, have shown that these chelating ligands promote key catalytic steps like oxidative addition more effectively than their monodentate counterparts. nih.govnih.gov For example, in reactions with methyl iodide, bidentate ligands increase the rate of oxidative addition to Rh(I) centers by a factor of 30 to 50 compared to complexes with only monodentate ligands. nih.govnih.gov The specific geometry enforced by the bidentate ligand's backbone is critical; ligands with less flexible backbones can create steric strain that accelerates subsequent steps like migratory insertion. nih.govnih.gov
Novel ligand architectures continue to be explored. A P-phosphanylphosphorane ligand was shown to act as a bidentate κ²-C,P ligand with rhodium(I), forming a cyclometalated complex. researchgate.net Similarly, bulky m-terphenylphosphine ligands, while coordinating in the expected monodentate fashion to Rh(I), can exhibit bidentate (κ¹-P, η¹-arene) coordination with other metals like Pt(II), showcasing the versatility of these architectures. tdx.cat The development of rigid-backbone bidentate ligands, such as those derived from indole-2-carboxylic acid, has led to the formation of novel dinuclear rhodium complexes where the ligand acts as a bridging entity. nih.gov
Exploration of Phosphonium-Based Ligands and Derivatives in Rhodium Chemistry
Phosphonium-based ligands, which feature a positively charged phosphorus center, represent a distinct class of ligands with unique properties. These are often used in the form of phosphonium (B103445) ionic liquids (PFILs), which can serve as both the ligand and the reaction solvent, facilitating catalyst recovery and reuse.
Monodentate phosphine-functionalized phosphonium ionic liquids have been employed as effective ligands for rhodium-catalyzed hydroformylation of higher alkenes like 1-octene (B94956) and 1-dodecene. nih.gov In these systems, the structure of the phosphonium cation, such as the length of the alkyl chains on the phosphorus atom, significantly influences the catalyst's stability, activity, and selectivity. nih.govnih.gov For example, three different PFILs were designed where the P-alkyl chain was varied (methyl, butyl, octyl) to tune solubility and catalytic performance in a biphasic system. nih.gov
Amide-functionalized phosphonium-based ionic liquids have been specifically designed for the extraction of rhodium(III) from hydrochloric acid solutions. acs.org Structural modifications, including changing the alkyl chain length on the phosphorus atom and the linker between the amide and phosphonium groups, were shown to enhance the extraction efficiency, outperforming commercial extractants. acs.org The extraction proceeds through an anion-exchange mechanism, demonstrating the functional role of the phosphonium group. acs.org These studies highlight how the charged phosphonium moiety can be leveraged to control the properties and applications of rhodium complexes, from catalysis to metal extraction. nih.govacs.org
Steric and Electronic Tuning of Ligand Properties to Optimize this compound Catalysis
The catalytic performance of a rhodium complex can be precisely controlled by fine-tuning the steric and electronic properties of its phosphine ligands. Steric bulk refers to the size of the ligand, while electronic properties relate to its ability to donate or withdraw electron density from the metal center.
The use of sterically demanding phosphines, such as those bearing bulky m-terphenyl (B1677559) substituents, allows for the creation of specific geometric environments around the rhodium atom. tdx.cat These bulky ligands can influence reaction selectivity by controlling how substrates approach the metal center. The electronic features of phosphines can be modified in predictable ways, affecting the redox behavior and electrophilicity of the metal complex. tdx.cat
Kinetic studies on rhodium and iridium complexes with P-S, P-P, and P-O chelate ligands reveal the interplay of these effects. nih.gov While good donor properties (an electronic effect) promote the initial oxidative addition step, steric strain created by the ligand's conformation can accelerate subsequent migratory insertion steps. nih.govnih.gov For example, the dppms ligand adopts a conformation that creates a sterically crowded pocket, leading to a 1500-fold rate increase in methyl migration compared to the more flexible dppe ligand. nih.gov In rhodium-catalyzed hydroformylation, both electronic and steric factors contribute to catalyst performance, with studies showing that decreasing the phosphine's basicity (an electronic effect) can increase enantioselectivity. rsc.org The development of rhodium-catalyzed methods for the direct arylation of phosphines allows for the systematic modification of ligand architecture, providing a direct route to tune both steric and electronic properties for creating libraries of custom ligands. nih.gov
Table 2: Influence of Ligand Properties on Rhodium Catalysis
| Ligand | Property Tuned | Catalytic Step Affected | Observed Effect | Reference |
|---|---|---|---|---|
| dppms vs. dppe | Steric (Conformation) | Migratory CO Insertion | ~1500x faster rate with dppms | nih.gov |
| Chelate Ligands (general) | Electronic (Donor Properties) | Oxidative Addition | 30-50x faster rate than non-chelate | nih.gov |
| Bisphosphines | Electronic (Basicity) | Asymmetric Hydroformylation | Decreased basicity increases enantioselectivity | rsc.org |
Supramolecular and Dendritic Ligand Systems for this compound Catalysts
Moving beyond single-molecule ligands, supramolecular assemblies and dendritic structures offer new dimensions for catalyst design. These systems use non-covalent interactions or hyperbranched architectures to create highly organized catalytic environments.
Supramolecular Ligands: These systems involve the self-assembly of smaller ligand building blocks into a larger, functional bidentate ligand around the rhodium center. Hydrogen bonding is a common tool for this assembly. For example, supramolecular ligands formed by hydrogen bonds between a phosphoramidite (B1245037) and a phosphine oxide have been used in rhodium-catalyzed asymmetric hydrogenation. nih.govacs.org These catalysts show excellent enantioselectivity (up to 99.9% ee) for substrates containing a hydroxyl group, which participates in hydrogen bonding with the catalyst, guiding the stereochemical outcome. acs.org The strength of these non-covalent interactions can be rationally optimized; replacing a urea (B33335) hydrogen-bond acceptor with a stronger phosphine oxide acceptor was shown to increase the catalytic reaction rate. nih.gov Direct evidence from NMR spectroscopy has confirmed the existence of hydrogen bonding between the self-assembled rhodium complex and the substrate, highlighting the crucial role of these secondary interactions in achieving high enantioselectivity. nih.gov
Dendritic Ligands: Dendrimers are large, tree-like macromolecules with a well-defined, branched structure. Attaching phosphine groups to the periphery of a dendrimer creates a multidentate ligand that can complex with rhodium. These dendritic catalysts combine the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts, as their large size allows for separation from the product mixture by nanofiltration. researchgate.net Phosphine-functionalized carbosilane dendrimers have been used as ligands for rhodium-catalyzed hydroformylation of oct-1-ene, demonstrating unexpectedly high regioselectivity for the linear aldehyde product, an effect attributed to the unique dendritic structure. researchgate.net Similarly, polyamidoamine (PAMAM) dendrimers grown on a silica (B1680970) surface can be functionalized with phosphine groups and complexed with rhodium to create recyclable catalysts for hydroformylation. acs.org These materials have shown excellent selectivity and can be reused without significant loss of activity. acs.org
Future Directions and Emerging Research Areas in Rhodium;triphenylphosphanium;chloride Chemistry
Sustainable Catalyst Design for Enhanced Efficiency and Environmental Impact
Research into enhancing the efficiency of rhodium;triphenylphosphanium;chloride and related catalysts aims to achieve higher turnover numbers (TONs) and turnover frequencies (TOFs), which would allow for lower catalyst loadings without compromising reaction yields. One approach involves modifying the ligand structure to fine-tune the catalyst's electronic and steric properties for optimal activity in a specific transformation. nih.gov
A significant area of research is the heterogenization of homogeneous catalysts like Wilkinson's catalyst. By immobilizing the rhodium complex on a solid support, such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or advanced materials like supported ionic liquid phases (SILPs), the catalyst can be easily separated from the reaction mixture and reused. mdpi.comresearchgate.net This not only reduces the loss of the expensive metal but also prevents contamination of the final product. The choice of support material is crucial, as it can influence the catalyst's activity and stability; for instance, rhodium nanoparticles on SiO2 supports have shown the smallest particle sizes, which can impact catalytic performance. mdpi.com
The recovery of rhodium from spent catalysts is another critical aspect of sustainability. mdpi.com Given the high cost and scarcity of rhodium, efficient recycling processes are both economically and environmentally vital. researchgate.net New methods, such as using microreactors for the oxidative decomposition of the rhodium-phosphine complex, are being developed to improve recovery rates and reduce process times compared to traditional batch methods. For example, a process using hydrogen peroxide in a microchannel reactor can achieve high recovery rates by converting the deactivated Rh(I) complex into a water-soluble Rh(III) complex, facilitating its separation from the organic phase. researchgate.net
| Strategy | Description | Key Research Findings | Citation |
|---|---|---|---|
| Catalyst Heterogenization | Immobilizing the rhodium complex on a solid support to facilitate separation and reuse. | Supported Ionic Liquid Phases (SILPs) and materials like SiO2 and Al2O3 are effective supports. Support can influence particle size and catalytic activity. | mdpi.comresearchgate.net |
| Rhodium Recovery | Developing efficient processes to reclaim rhodium from spent catalyst streams. | Microreactors using H2O2 for oxidative degradation of the catalyst complex show high recovery rates (up to 95.6% after secondary treatment) and are more efficient than traditional methods. | researchgate.net |
| Ligand Modification | Altering the phosphine (B1218219) ligands to enhance catalyst activity, selectivity, and stability. | Electron-deficient or sterically bulky cyclopentadienyl (B1206354) ligands can improve yields and regioselectivity in certain Rh(III)-catalyzed reactions. | nih.govrsc.org |
| Life-Cycle Assessment | Evaluating the total environmental impact of a catalytic process, including solvents, energy, and reagents. | The choice of solvent and other reaction parameters can have a greater impact on the carbon footprint than the metal catalyst itself. | nih.gov |
Discovery of Novel Reaction Types and Expanded Substrate Scope for this compound
A major thrust in catalysis research is the discovery of new chemical transformations and the expansion of the types of molecules (substrates) that can be used in known reactions. While Wilkinson's catalyst is famous for hydrogenation, researchers are continually uncovering new reactivity.
Recent discoveries include novel carbon-carbon bond-forming reactions mediated by chlorotris(triphenylphosphine)rhodium(I). rsc.org For instance, it can catalyze the intramolecular cyclization of keto aldehydes to produce polycyclic compounds. rsc.org Furthermore, in combination with palladium(II) acetate (B1210297), it forms a synergistic catalytic couple for intramolecular Heck reactions, leading to increased reaction rates and altered selectivity compared to using palladium alone. nih.gov The catalyst also undergoes various addition reactions, for example, with methyl iodide and allyl chloride, to form new organometallic complexes, demonstrating its versatile reactivity.
The development of multicomponent reactions (MCRs), where three or more reactants combine in a single step, is a key area for improving synthetic efficiency. Rhodium catalysts have been found to be effective in one-pot, three-component reactions for synthesizing novel propargylamines from primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. nih.gov
Expanding the substrate scope involves making the catalyst tolerant to a wider range of functional groups. This often requires modification of the catalyst's ligand sphere. For instance, in rhodium(III)-catalyzed C-H functionalization, the development of new cyclopentadienyl (Cp) ligands has been crucial. nih.gov The use of a bulkier ligand, 1,3-di-tert-butylcyclopentadienyl (Cpt), was found to give higher regioselectivity in the coupling of acrylamides and alkynes to form pyridones. rsc.org Similarly, the scope of rhodium-catalyzed reactions has been extended to include substrates that were previously challenging, such as specific arenesulfonamides and benzoic acids in olefination reactions. snnu.edu.cn The ability to use functionalizable directing groups (DGs) that can participate in subsequent transformations further broadens the synthetic utility of these catalysts. snnu.edu.cn
| Novel Reaction / Expanded Scope | Description | Example | Citation |
|---|---|---|---|
| Intramolecular C-C Bond Formation | Wilkinson's catalyst mediates the cyclization of keto aldehydes. | Synthesis of polycyclic compounds from acyclic precursors. | rsc.org |
| Synergistic Catalysis | Used as a co-catalyst with Palladium(II) acetate for intramolecular Heck reactions. | Cyclization of crotyl ethers to form bicyclic ethers with enhanced rate and selectivity. | nih.gov |
| Multicomponent Reactions (MCRs) | A rhodium-N-heterocyclic carbene (NHC) complex catalyzes a one-pot synthesis of propargylamines. | Reaction of primary arylamines, aliphatic aldehydes, and an alkyne. | nih.gov |
| Expanded Substrate Scope | Modified rhodium catalysts enable reactions with a broader range of functional groups. | Rhodium(III) catalysts with modified Cp ligands allow the synthesis of pyridones from diverse acrylamides and alkynes. | rsc.org |
| Allylation of Diazoquinones | A dirhodium catalyst enables the reaction of diazoquinones with allylboronates. | Synthesis of various allylphenols and allylnaphthols. | rsc.org |
Integration of this compound Catalysis with Flow Chemistry and Continuous Processes
The integration of homogeneous catalysis with continuous flow technology represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability over traditional batch processes. Flow chemistry involves pumping reagents through a reactor (often a microreactor or packed-bed reactor) where the reaction occurs continuously.
Rhodium catalysts, including systems derived from or analogous to Wilkinson's catalyst, are being adapted for flow processes. rsc.org A key challenge is immobilizing the catalyst within the reactor to prevent it from being washed out with the product stream. Supported catalysts, such as rhodium nanoparticles on supported ionic liquid phases (Rh@SILP), have been successfully used in continuous flow hydrogenation reactions. researchgate.net These systems have demonstrated high stability and activity over extended periods. For example, in the continuous flow hydrogenation of furfuralacetone, a Rh@SILP catalyst maintained a high yield (>90%) for over six hours on stream. researchgate.net
Continuous processes not only improve operational efficiency but can also enhance reaction performance. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction conditions and potentially leading to higher yields and selectivities. This technology has been applied to various rhodium-catalyzed reactions, including methoxycarbonylation and epoxidation. rsc.org The recovery of rhodium from spent catalysts has also been demonstrated in a continuous microreactor setup, significantly reducing reaction times from hours to minutes.
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |
|---|---|---|---|
| Scalability | Difficult, often requires re-optimization. | Easier, achieved by running the process for a longer time or using parallel reactors. | Improved productivity and flexibility. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and excellent temperature control. | Enhanced process safety. |
| Heat & Mass Transfer | Often limited, can lead to temperature/concentration gradients. | Superior, due to high surface-area-to-volume ratio. | Precise reaction control, higher yields/selectivities. |
| Catalyst Handling | Requires a separate step for catalyst separation (e.g., filtration). | Can use immobilized catalysts for continuous operation without separation steps. | Streamlined process, catalyst reuse. researchgate.net |
| Reaction Time (Example: Rh Recovery) | 8-10 hours. | ~29 minutes. | Drastic reduction in process time. |
Bio-inspired and Biomimetic Catalysis Using this compound Principles
Nature provides a rich source of inspiration for catalyst design. Bio-inspired and biomimetic catalysis seeks to mimic the function of enzymes, which exhibit remarkable activity and selectivity under mild conditions. This approach involves designing synthetic catalysts that replicate key features of an enzyme's active site.
In the context of rhodium catalysis, researchers are developing systems that mimic the cooperative action of a metal center and a cofactor, similar to metalloenzymes. A notable example is the design of a rhodium complex containing a 1,3-dimethylbenzoimidazole moiety that acts as a mimic of the NADH cofactor. rsc.org In this system, the transfer hydrogenation of C=N bonds is proposed to occur via a biomimetic pathway where a hydride is transferred from the rhodium center to the organic moiety, which then delivers it to the substrate. This strategy of combining a metal's catalytic ability with the functional properties of a cofactor mimic opens new avenues for designing highly efficient catalysts for reduction reactions. rsc.org
The principles of biomimicry can lead to catalysts that operate under more environmentally friendly conditions, such as in aqueous media and at ambient temperature and pressure. While research in this specific sub-field of Wilkinson's catalyst chemistry is still emerging, the broader field of biomimetic materials is a rapidly growing area of interest. acs.org Future work may involve incorporating rhodium-phosphine complexes into larger biomimetic scaffolds like synthetic proteins or polymers to create artificial metalloenzymes with tailored catalytic properties.
Rational Catalyst Design through Advanced Computational and High-Throughput Screening Methods
The traditional trial-and-error approach to catalyst discovery is being superseded by more rational and efficient methods. Advanced computational modeling and high-throughput screening (HTS) are revolutionizing the way catalysts are designed and optimized. rsc.orgrsc.org
Computational Methods: Density Functional Theory (DFT) and other computational tools allow researchers to model catalytic cycles at the molecular level. acs.org These calculations can elucidate reaction mechanisms, identify rate-limiting steps, and predict how changes in ligand structure will affect catalyst performance. acs.org For example, computational studies have been used to map the "catalyst space" for dirhodium(II) complexes, creating databases of descriptors that correlate with catalytic outcomes like yield and selectivity. nih.gov This allows for a data-led approach to selecting the best catalyst for a given transformation, minimizing experimental effort. nih.gov Computational models have successfully predicted that for certain rhodium-catalyzed hydroaminations, the ligand's binding affinity to the metal is a key determinant of catalyst activity. acs.org
High-Throughput Screening (HTS): HTS techniques enable the rapid synthesis and testing of large libraries of catalysts in parallel. rsc.orgresearchgate.net This is particularly useful for discovering new catalysts or optimizing reaction conditions. For example, arrays of rhodium and iridium complexes have been screened for intramolecular hydroamination reactions using UV-visible spectroscopy to monitor reaction progress. rsc.org This method allowed for the examination of a library of 63 different catalyst combinations in a single experiment, quickly identifying the most promising candidates for further study. rsc.org HTS generates vast amounts of data that can be used to build structure-activity relationships, further guiding rational catalyst design. nsf.gov
The synergy between computational design and HTS is particularly powerful. Computational models can be used to design a focused library of promising catalyst candidates, which can then be synthesized and evaluated using HTS. The experimental results from HTS can, in turn, be used to refine and validate the computational models, creating a closed loop for accelerated catalyst discovery and optimization. nih.gov
| Method | Description | Application in Rhodium Catalysis | Citation |
|---|---|---|---|
| Computational Chemistry (DFT) | Uses quantum mechanics to model reaction pathways, transition states, and catalyst properties. | Elucidating reaction mechanisms, predicting catalyst activity, designing ligands with improved properties for hydroamination and cycloaddition reactions. | acs.orgnih.govnih.gov |
| Catalyst Mapping | Creates a database of calculated catalyst properties (descriptors) to map the catalyst landscape and guide selection. | Development of a knowledge base for dirhodium(II) catalysts to assist in catalyst selection and optimization for various transformations. | nih.gov |
| High-Throughput Screening (HTS) | Rapidly synthesizes and tests large libraries of catalysts in parallel to identify top performers. | Screening arrays of rhodium and iridium complexes for hydroamination activity using UV-Vis spectroscopy and parallel factor analysis (PARAFAC). | rsc.orgresearchgate.net |
| Integrated Design | Combines computational pre-screening with experimental high-throughput validation. | Rational design of catalyst libraries to be screened, accelerating the discovery of optimal catalysts for new reactions. | nih.govnsf.gov |
Q & A
Basic Research Questions
Q. How can rhodium triphenylphosphine chloride be synthesized with high purity, and what variables influence yield optimization?
- Methodological Answer : Synthesis typically involves reacting RhCl₃·3H₂O with triphenylphosphine (PPh₃) in ethanol under reflux. Key variables include:
- Stoichiometry : Excess PPh₃ (≥3:1 molar ratio to Rh) ensures complete ligand coordination .
- Solvent Choice : Ethanol or THF optimizes solubility and reaction kinetics.
- Reducing Agents : Sodium borohydride (NaBH₄) may enhance Rh(I) formation .
- Purification : Recrystallization from dichloromethane/hexane mixtures removes unreacted ligands. Monitor purity via elemental analysis (±0.4% accuracy) or high-resolution mass spectrometry (HR-MS) .
Q. What analytical techniques are critical for characterizing rhodium content and ligand coordination in rhodium triphenylphosphine chloride?
- Methodological Answer :
- Rhodium Quantification : Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) with detection limits <0.1 ppm, using standards like RhCl₃ .
- Ligand Confirmation : ³¹P NMR spectroscopy (δ ~25–30 ppm for PPh₃ coordination) and IR spectroscopy (ν(CO) ~1950–2050 cm⁻¹ if carbonyl ligands are present) .
- Crystallography : Single-crystal X-ray diffraction resolves Rh-P bond lengths (typically ~2.3 Å) and geometry (e.g., square planar for Rh(I)) .
Q. How should rhodium triphenylphosphine chloride be stored to prevent decomposition, and what hazardous byproducts may form under destabilizing conditions?
- Methodological Answer :
- Storage : Hygroscopic; store under argon at room temperature in amber glass to minimize light/oxygen exposure .
- Decomposition Risks : Thermal degradation (>200°C) releases HCl, CO, and phosphine oxides. Avoid strong oxidizers (e.g., HNO₃) to prevent violent reactions .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of rhodium triphenylphosphine chloride in hydroformylation reactions?
- Methodological Answer :
- Catalytic Cycle : Rh(I) complexes activate H₂ and CO, inserting into olefin substrates. Key steps include:
- Oxidative addition of H₂ to Rh(I).
- Alkene coordination and migratory insertion.
- Reductive elimination to form aldehydes .
- Kinetic Studies : Use in situ IR or gas uptake measurements to track CO/H₂ consumption. Compare turnover frequencies (TOF) under varying pressures (10–100 atm) .
- Ligand Effects : Bulky ligands (e.g., PPh₃) slow catalyst deactivation by stabilizing Rh against aggregation .
Q. How can researchers resolve contradictions in impurity profiles reported for rhodium triphenylphosphine chloride across different synthesis batches?
- Methodological Answer :
- Analytical Cross-Validation : Combine ICP-AES (for Rh, Pb, Fe) with X-ray photoelectron spectroscopy (XPS) to detect surface contaminants.
- Synthesis Audit : Trace impurities (e.g., Pd, Pt) may originate from RhCl₃ precursors. Pre-purify starting materials via ion exchange .
- Statistical Analysis : Use multivariate regression to correlate impurity levels with reaction variables (e.g., solvent purity, temperature gradients) .
Q. What strategies mitigate air/moisture sensitivity in rhodium triphenylphosphine chloride during catalytic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
